Isoquercetin has been used in trials studying the treatment of Kidney Cancer, Renal cell carcinoma, Advanced Renal Cell Carcinoma, Thromboembolism of Vein in Pancreatic Cancer, and Thromboembolism of Vein VTE in Colorectal Cancer, among others.
Isoquercitrin is under investigation in clinical trial NCT04622865 (Masitinib Combined With Isoquercetin and Best Supportive Care in Hospitalized Patients With Moderate and Severe COVID-19).
Isoquercitrin is a natural product found in Camellia sinensis, Geranium carolinianum, and other organisms with data available.
Isoquercetin is an orally bioavailable, glucoside derivative of the flavonoid quercetin and protein disulfide isomerase (PDI) inhibitor, with antioxidant and potential antithrombotic activity. As an antioxidant, isoquercetin scavenges free radicals and inhibits oxidative damage to cells. As a PDI inhibitor, this agent blocks PDI-mediated platelet activation, and fibrin generation, which prevents thrombus formation after vascular injury. In addition, isoquercetin is an alpha-glucosidase inhibitor. PDI, an oxidoreductase secreted by activated endothelial cells and platelets, plays a key role in the initiation of the coagulation cascade. Cancer, in addition to other thrombotic disorders, increases the risk of thrombus formation.
See also: Ginkgo (part of); Calendula Officinalis Flower (part of); Moringa oleifera leaf (part of).
Isoquercetin
CAS No.: 482-35-9
Cat. No.: VC21339414
Molecular Formula: C21H20O12
Molecular Weight: 464.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 482-35-9 |
---|---|
Molecular Formula | C21H20O12 |
Molecular Weight | 464.4 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1 |
Standard InChI Key | OVSQVDMCBVZWGM-QSOFNFLRSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Colorform | Spheroidal tears up to 32 mm in diameter; also flakes and powder COLORLESS OR HAS A YELLOWISH-BROWNISH HUE WHEN GROUND, IT IS WHITE POWDER Thin flakes, powder, granules, or angular fragments; color white to yellowish white; mucilaginous consistency |
Melting Point | 238 - 242 °C |
Chemical Structure and Molecular Properties
Isoquercetin, with the molecular formula C21H20O12 and a molar mass of 464.38 g/mol, is a quercetin derivative with a glucose moiety attached . It is also known by several synonyms including quercetin-3-O-ß-D-glucoside, quercetin-3-O-glucoside, hirsutrin, and isoquercitrin . While isoquercitrin and isoquercetin are often used interchangeably in scientific literature, there exists a subtle structural difference: isoquercetin features a pyranose ring, whereas isoquercitrin contains a furanose ring, though they are functionally identical .
The addition of the glucose moiety significantly enhances water solubility compared to quercetin (C15H10O7, molar mass 302.236 g/mol), resulting in improved bioavailability and absorption in the intestinal lumen . This glycosylation represents a critical modification that enhances the compound's pharmacological utility.
Table 1: Basic Properties of Isoquercetin
Property | Value |
---|---|
Chemical Formula | C21H20O12 |
Molecular Weight | 464.38 g/mol |
Structure | Quercetin with glucose moiety attachment |
Synonyms | Quercetin-3-O-ß-D-glucoside, quercetin-3-O-glucoside, hirsutrin, isoquercitrin |
Solubility | Enhanced water solubility compared to quercetin |
Biological Activities and Mechanisms of Action
Antioxidant Properties
Isoquercetin demonstrates significant antioxidant activities through multiple pathways. Research has established that isoquercetin treatment significantly reduces intracellular reactive oxygen species (ROS) generation, malondialdehyde (MDA) levels, and nitrite release while simultaneously increasing the activity of superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT) . These effects were observed in dose-dependent studies using PC12 cells treated with lipopolysaccharide (LPS), where isoquercetin significantly decreased oxidative stress markers .
The compound's antioxidant mechanism likely contributes to its protective effects across various tissue types and disease models. By neutralizing free radicals and bolstering endogenous antioxidant defense systems, isoquercetin helps maintain cellular integrity and function under oxidative stress conditions.
Anti-inflammatory Effects
Isoquercetin exhibits robust anti-inflammatory properties, primarily through downregulation of proinflammatory cytokines and inhibition of inflammatory signaling pathways. Studies have demonstrated that isoquercetin significantly reduces levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in both cell culture models and animal studies .
Of particular importance is isoquercetin's ability to modulate the nuclear factor kappa B (NF-κB) pathway, a master regulator of inflammatory responses. In colchicine-induced Alzheimer's disease models, isoquercetin treatment significantly reduced NF-κB activity compared to control groups . This inhibition of NF-κB likely contributes to isoquercetin's broad anti-inflammatory effects observed across multiple disease states.
Neuroprotective Effects
The neuroprotective properties of isoquercetin have been documented in both in vitro and in vivo models. In PC12 cell studies, isoquercetin demonstrated non-toxic effects while significantly reducing nitrate production and ROS generation . When tested in animal models of Alzheimer's disease, isoquercetin-treated groups showed marked improvements in learning and memory assessments, with significantly increased latency and transfer latency times compared to untreated Alzheimer's disease groups .
At the molecular level, isoquercetin significantly reduced amyloid-beta peptide accumulation and protein carbonyl formation while enhancing the production of brain-derived neurotrophic factor (BDNF) and modulating acetylcholinesterase (AChE) activity . These collective effects suggest isoquercetin may offer therapeutic potential for neurodegenerative conditions through multiple complementary mechanisms.
Antiviral Properties
Isoquercetin has emerged as a promising antiviral compound with activity against multiple viral pathogens. It has demonstrated efficacy against herpes simplex viruses (HSV-1 and HSV-2) by inhibiting NF-κB activation, with an EC50 of 0.42 mg/mL against HSV-1 . Studies have also shown that isoquercetin inhibits influenza A virus (IAV) infection by suppressing reactive oxygen species formation and blocking virus replication, with binding affinity (-8.0 kcal/mol) to the polymerase basic protein-2 (PB2) subunit of the influenza virus .
Most notably, isoquercetin shows significant potential against SARS-CoV-2. Molecular docking studies have revealed that isoquercetin effectively interacts with multiple SARS-CoV-2 targets:
Table 2: Binding Efficacies of Isoquercetin Against SARS-CoV-2 Targets
SARS-CoV-2 Target | Binding Efficacy | Key Interactions |
---|---|---|
S1 Binding Site (Spike Protein) | -8.22 kcal/mol | Hydrogen bonds with Phe347, Val350, Asp442, Phe497; Hydrophobic interactions with Arg509, Arg346, and others |
Main Protease (Mpro) | -9.73 kcal/mol | Hydrogen bonds with Leu27, His41, Met49, Asp142, Gly143, Leu167, Asp187, Glu189; Hydrophobic interaction with Phe140 |
RNA-dependent RNA Polymerase (RdRp) | -6.86 kcal/mol | Hydrogen bonds with Trp617, Asp618, Tyr619, Asp760, Lys798; Hydrophobic interactions with Pro620, Lys621, and others |
The compound has shown direct inhibitory activity against SARS-CoV-2 main protease with an inhibitor constant (Ki) value of 32 μM (IC50 = 63 μM) . These findings collectively suggest that isoquercetin may possess significant efficacy in mitigating SARS-CoV-2 virulence through multiple mechanisms.
Effects on Thromboinflammation
Isoquercetin has demonstrated promising effects on thromboinflammatory processes, particularly relevant to conditions characterized by coagulation dysregulation. In a randomized, double-blind, placebo-controlled trial in adults with sickle cell disease (SCD), isoquercetin treatment significantly attenuated whole-blood coagulation (P = .03) and collagen-induced platelet aggregation (P = .03) compared to baseline measurements .
Additionally, isoquercetin significantly inhibited inducible mononuclear cell tissue factor gene expression (P = .003) and plasma protein disulfide isomerase (PDI) reductase activity (P = .02) . PDI is an enzyme involved in thrombus formation, and elevated PDI activity has been observed in patients with SCD compared to ethnic-matched controls . The ability of isoquercetin to modulate these thromboinflammatory pathways suggests potential applications in conditions characterized by aberrant coagulation.
Clinical Studies and Therapeutic Applications
Trials in Sickle Cell Disease
A well-designed randomized, double-blind, placebo-controlled trial evaluated the effects of isoquercetin in 46 adults with steady-state sickle cell disease . Study participants (aged 40 ± 11 years, 56% female, 75% under hydroxyurea treatment) were randomized to receive either isoquercetin (n = 23) or placebo (n = 23) .
While the primary endpoint of change in plasma soluble P-selectin showed no significant difference between treatment groups, several secondary endpoints demonstrated meaningful improvements. Isoquercetin was well-tolerated with no adverse events attributable to the study drug, and treatment adherence was excellent (96% in the isoquercetin group) .
Post-treatment plasma quercetin measurements confirmed significantly higher levels in the isoquercetin-treated group compared to placebo (253 ± 330 ng/mL vs. 15 ± 17 ng/mL; P < .0001), though concentrations were lower than those observed in healthy participants consuming similar quantities (427.1 ± 89.2 ng/mL), possibly due to higher clearance rates in patients with SCD from glomerular hyperfiltration .
Cancer Studies
In a phase I trial study (QUASAR) investigating isoquercetin as adjunct therapy in patients with kidney cancer receiving first-line Sunitinib, researchers found that 900 mg/day isoquercetin was safe for administration over a median period of 81 days . This suggests potential applications for isoquercetin as a supportive therapy in oncology settings, though further research is needed to establish efficacy endpoints.
Cardiovascular Applications
Research has demonstrated that isoquercetin, with its enhanced water solubility, improves endothelial function in high-risk adult participants with cardiovascular disease . This finding suggests potential applications in cardiovascular health and prevention, particularly for populations with existing vascular dysfunction or elevated cardiovascular risk profiles.
COVID-19 Applications
When combined with remdesivir, isoquercetin exhibited remarkable synergism. The addition of just 15.65 mM of isoquercetin reduced remdesivir EC50 values by more than half (from 8.18 ± 4.88 to 2.29 ± 0.02 mM), with isoquercetin showing a synergy score of 11.07 . A separate study found that using 1000 mg of quercetin daily in combination with antiviral drugs (remdesivir and favipiravir) in severe COVID-19 cases reduced hospitalization periods . These findings suggest isoquercetin may serve as a valuable component in combination therapies for COVID-19 management.
Current Research Landscape and Future Directions
The promising biological activities of isoquercetin have spurred growing research interest across multiple therapeutic areas. Current investigations are focusing on:
-
Optimizing formulations to enhance bioavailability and targeted delivery
-
Evaluating combination therapies, particularly for viral infections including COVID-19
-
Exploring applications in neurological conditions beyond Alzheimer's disease
-
Investigating potential in cancer prevention and supportive care
-
Assessing long-term efficacy and safety profiles in chronic conditions
The multi-target nature of isoquercetin, combined with its favorable safety profile, positions this compound as a promising candidate for further development across diverse therapeutic applications. Future research should focus on larger clinical trials with defined clinical endpoints to establish efficacy in specific disease states, along with mechanistic studies to further elucidate its molecular targets and signaling pathways.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume